4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine
Description
4-{[1-(2-Benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a methyl group and at position 4 with a piperidin-4-yloxy moiety. The piperidine ring is further functionalized with a 2-benzoylbenzoyl group, introducing a diaryl ketone motif.
Properties
IUPAC Name |
[2-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-25-14-11-22(26-17)30-19-12-15-27(16-13-19)24(29)21-10-6-5-9-20(21)23(28)18-7-3-2-4-8-18/h2-11,14,19H,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGUALRIXCBDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with a pyrimidine precursor under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound belongs to a broader class of pyrimidine and pyrimidinone derivatives. Key analogs include:
Key Observations:
- Core Flexibility: The pyrimidine core in the target compound allows for substitutions at positions 2 and 4, similar to pyrimidinone derivatives in –2.
- Substituent Effects : The 2-benzoylbenzoyl group introduces significant steric bulk compared to smaller substituents like benzodioxolyl or sulfonyl groups. This may reduce solubility but improve target affinity through hydrophobic interactions .
Pharmacological and Physicochemical Properties
Substituent Impact on Bioactivity:
- Piperidine vs. Piperazine : Piperidine-based substituents (as in the target compound) confer higher lipophilicity compared to piperazine derivatives (e.g., 7-(4-methylpiperazin-1-yl) analogs in ). Piperazine moieties often enhance water solubility and metabolic stability .
Molecular Weight and Drug-Likeness:
Patent Landscape and Therapeutic Potential
- –2: Derivatives of pyrido/pyrazino-pyrimidinones are patented for kinase inhibition (e.g., JAK/STAT pathway). The benzodioxolyl substituent in these analogs is linked to anti-inflammatory activity .
- : The sulfonyl-dihydrobenzofuran analog may target proteases or GPCRs due to its polar substituent, highlighting divergent therapeutic applications compared to the benzoylbenzoyl-containing compound .
Biological Activity
The compound 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiviral, antibacterial, and enzyme inhibition activities, supported by various research findings.
Chemical Structure
The compound consists of a pyrimidine core substituted with a piperidine moiety, which is further functionalized with a benzoyl group. The structural formula can be represented as follows:
Antiviral Activity
Recent studies have indicated that derivatives similar to 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine exhibit significant antiviral properties. For instance, compounds containing piperidine rings have been evaluated for their efficacy against the Ebola virus (EBOV). The synthesized compounds demonstrated submicromolar activity, indicating their potential as antiviral agents.
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound ID | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|
| 26a | 0.63 | 12.5 | 19.8 |
| 26b | 1.02 | 15.0 | 14.7 |
| 26c | 1.36 | 10.0 | 7.3 |
These results suggest that the compound could serve as a lead structure for further development of antiviral therapies targeting viral entry mechanisms .
Antibacterial Activity
The antibacterial potential of compounds with similar structures has also been explored. Research indicates that certain derivatives exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Table 2: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7l | Salmonella typhi | 15 |
| 7m | Bacillus subtilis | 18 |
| 7n | Escherichia coli | 12 |
These findings emphasize the broad-spectrum antibacterial activity of piperidine derivatives, suggesting their potential use in treating bacterial infections .
Enzyme Inhibition
Another significant aspect of the biological activity of 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine is its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Table 3: Enzyme Inhibition Potency
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 1.21 |
| 7p | Urease | 0.63 |
These results indicate that the compound may have therapeutic applications in conditions where enzyme inhibition is beneficial, such as in Alzheimer's disease and certain gastrointestinal disorders .
Case Studies
A series of case studies have highlighted the pharmacological potential of compounds similar to 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine :
- Antiviral Efficacy Against EBOV : In a study evaluating the antiviral activity against EBOV, several derivatives were synthesized and tested for their ability to inhibit viral entry into host cells. The most effective compounds showed IC50 values below 1 µM, demonstrating significant promise for therapeutic development.
- Antibacterial Screening : A comprehensive screening of piperidine derivatives revealed strong antibacterial effects against gram-positive and gram-negative bacteria, with some compounds exhibiting synergistic effects when combined with existing antibiotics.
- Enzyme Inhibition Studies : Research focused on AChE inhibitors demonstrated that certain derivatives could significantly reduce enzyme activity at low concentrations, suggesting applications in neurodegenerative disease management.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Cross-electrophile coupling : Utilizing palladium or nickel catalysts to couple halogenated pyrimidine derivatives with piperidine intermediates under controlled temperatures (e.g., 60–80°C) .
- Catalytic cyclization : One-pot reactions using p-toluenesulfonic acid as a catalyst to form the pyrimidine core, followed by functionalization of the piperidine moiety .
- Patent-based approaches : Optimization of solvent systems (e.g., DMF or THF) and stoichiometric ratios for intermediates like fluorophenyl-piperidine derivatives .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for pyrimidine and piperidine rings .
Q. What structural features influence the compound’s reactivity and stability?
- Methodological Answer :
- Benzoyl groups : Electron-withdrawing effects enhance electrophilic substitution at the pyrimidine ring but may reduce solubility in polar solvents .
- Piperidine-4-yloxy linkage : Conformational flexibility impacts binding affinity in biological assays; steric hindrance from the 2-methyl group affects regioselectivity in reactions .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-electrophile coupling steps?
- Methodological Answer :
- Catalyst screening : Test palladium(II) acetate vs. nickel(II) chloride with ligands like XPhos to improve coupling efficiency .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
- Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition of sensitive intermediates .
Q. How can computational methods predict the compound’s drug-likeness and bioavailability?
- Methodological Answer :
- Physicochemical modeling : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and H-bond donors/acceptors .
- Molecular dynamics simulations : Assess binding stability with target proteins (e.g., kinases) under physiological pH conditions .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Structural analog comparison : Compare with pyrimidine derivatives lacking the 2-methyl group to isolate steric effects on activity .
- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .
Q. What experimental strategies elucidate binding interactions with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors like GPCRs or kinases .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Mutagenesis studies : Identify critical residues in binding pockets by substituting amino acids in recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
